[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine
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Overview
Description
This compound is characterized by its morpholine ring structure, which is substituted with an ethyl group and a phenyl group, making it a versatile material for various studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a chiral auxiliary to ensure the correct stereochemistry of the product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and scalability in production.
Chemical Reactions Analysis
Types of Reactions
[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium on carbon
Nucleophiles: Halogenated compounds, organometallic reagents
Major Products Formed
Scientific Research Applications
[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and require further study to fully understand .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine include:
Morpholine derivatives: Compounds with similar ring structures but different substituents.
Phenyl-substituted amines: Compounds with phenyl groups attached to amine functionalities.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of substituents, which confer specific chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Biological Activity
[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine is a morpholine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound's unique structural features contribute to its interactions with various biological targets, making it a valuable subject of study for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound modulates the activity of these targets, leading to various physiological effects. Research indicates that it may influence pathways involved in neurotransmission and enzyme regulation, although detailed mechanisms remain an area for further investigation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of morpholine derivatives, including this compound. For example, certain derivatives have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 62.5 µg/mL against E. coli, indicating significant antibacterial potential .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated that morpholine derivatives could inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). For instance, IC50 values were found to be approximately 226 µg/mL for HeLa cells, suggesting moderate antiproliferative effects .
Synthesis and Derivatives
The synthesis of this compound typically involves chiral auxiliary methods to ensure stereochemical purity. The compound can be produced using various reagents under controlled conditions, often utilizing solvents like dichloromethane or ethanol along with catalysts such as palladium on carbon.
Comparison with Similar Compounds
The activity profile of this compound can be compared with other morpholine derivatives. Table 1 summarizes key similarities and differences in biological activities among selected compounds.
Compound Name | Structure | Antibacterial Activity | Anticancer Activity | Notes |
---|---|---|---|---|
This compound | Structure | Moderate (MIC 62.5 µg/mL) | Moderate (IC50 226 µg/mL) | Morpholine derivative |
Morpholine Derivative A | Structure | High (MIC 30 µg/mL) | Low (IC50 400 µg/mL) | Different substituents |
Morpholine Derivative B | Structure | Low (MIC 100 µg/mL) | High (IC50 150 µg/mL) | Similar core structure |
Case Studies
Several case studies have been conducted to explore the biological relevance of morpholine derivatives:
- Antimicrobial Studies : A study demonstrated that a series of morpholine derivatives exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the morpholine ring enhanced antimicrobial potency .
- Anticancer Research : Another investigation focused on the antiproliferative effects of morpholine-based compounds on various cancer cell lines. Results indicated that modifications to the phenyl group significantly impacted cytotoxicity levels against HeLa and A549 cells .
Properties
IUPAC Name |
[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-15-8-9-16-12(10-14)13(15)11-6-4-3-5-7-11/h3-7,12-13H,2,8-10,14H2,1H3/t12-,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYHVOPKIDYLEC-STQMWFEESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1C2=CC=CC=C2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCO[C@H]([C@@H]1C2=CC=CC=C2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.